

Application Notes and Protocols for XCT790 Administration in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

XCT790 is a potent and selective small molecule with a dual mechanism of action, making it a compound of significant interest in cancer research. It functions as a selective inverse agonist of the Estrogen-Related Receptor alpha (ERRα) and, independently, as a powerful mitochondrial uncoupler.[1] ERRα is a key regulator of cellular metabolism, promoting gene expression involved in the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and glycolysis, thereby supporting the high energetic demands of cancer cells.[2][3] By inhibiting ERRα, **XCT790** can disrupt these metabolic pathways. Concurrently, its action as a mitochondrial uncoupler dissipates the proton gradient across the inner mitochondrial membrane, leading to a rapid decrease in ATP production and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] These complementary actions make **XCT790** a compelling candidate for evaluation in various cancer models.

These application notes provide detailed protocols for the administration of **XCT790** in mouse xenograft models, a critical step in the preclinical evaluation of its anti-cancer efficacy.

Data Presentation In Vivo Efficacy of XCT790 in Mouse Xenograft Models







The following table summarizes the anti-tumor activity of **XCT790** across various mouse xenograft models.



Tumor Type	Cell Line	Mouse Strain	XCT790 Dose	Adminis tration Route	Treatme nt Schedul e	Outcom e	Referen ce
Pancreati c Cancer	PaTu898 8	Nude mice	2.5 mg/kg	Intraperit oneal (IP)	3 times a week for 4 weeks	Synergist ic tumor growth suppressi on with gemcitabi ne.	
Endomet rial Cancer	HEC-1A	BALB/c mice	4 mg/kg	Intraveno us (IV)	Every three days for 3 weeks	Significa nt inhibition of tumor growth and angiogen esis; induction of apoptosis	
Adrenoco rtical Carcinom a	H295R	Immunoc ompromi sed mice	2.5 mg/kg	Not specified	Not specified (treatmen t for 21 days)	Significa nt reduction in tumor growth.	
Triple- Negative Breast Cancer	MDA- MB-231	Nude mice	Not specified	Not specified	Not specified	Significa nt delay in in vivo tumor growth.	



Experimental Protocols Protocol 1: Preparation of XCT790 for In Vivo Administration

Materials:

- XCT790 powder
- Dimethyl sulfoxide (DMSO)
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Stock Solution Preparation:
 - Aseptically weigh the desired amount of XCT790 powder.
 - Dissolve XCT790 in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
 For higher concentrations, an ultrasonic bath can be used.
- Working Solution Preparation (for Intraperitoneal Injection):
 - On the day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
 - Note: The final concentration of DMSO in the working solution should be minimized (ideally ≤10%) to avoid toxicity to the animals. The vehicle for the control group should contain the same final concentration of DMSO.



- Working Solution Preparation (for Intravenous Injection):
 - Due to the potential for precipitation and toxicity, the formulation for IV injection requires careful consideration. A common formulation involves a multi-step dilution:
 - 1. Start with a concentrated stock in DMSO.
 - 2. Further dilute with a co-solvent such as PEG300.
 - 3. Add a surfactant like Tween 80.
 - 4. Finally, bring the solution to the final volume with sterile saline or ddH₂O.
 - It is crucial to prepare this solution fresh on the day of injection and visually inspect for any precipitation before administration.

Protocol 2: Establishment of Subcutaneous Xenograft Model

Materials:

- Cancer cell line of interest
- Appropriate cell culture medium and supplements
- Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old
- Sterile PBS or Hank's Balanced Salt Solution (HBSS)
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Matrigel (optional, to improve tumor take rate)
- 70% Ethanol



Procedure:

- Cell Culture and Harvest:
 - Culture cancer cells in their recommended medium until they reach 80-90% confluency.
 - Wash the cells with sterile PBS/HBSS and detach them using Trypsin-EDTA.
 - Neutralize the trypsin with serum-containing medium, and pellet the cells by centrifugation.
 - Wash the cell pellet twice with sterile PBS/HBSS to remove any remaining serum and trypsin.
- Cell Counting and Resuspension:
 - Resuspend the cell pellet in a known volume of sterile PBS/HBSS.
 - Perform a cell count to determine the cell concentration and viability.
 - Adjust the cell concentration to the desired density for injection (typically 1 x 10⁶ to 10 x 10^6 cells in a volume of 100-200 μ L).
 - If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.
- Subcutaneous Injection:
 - Anesthetize the mouse using an approved method.
 - Shave and disinfect the injection site (typically the flank) with 70% ethanol.
 - Gently lift the skin and insert the needle subcutaneously.
 - \circ Slowly inject the cell suspension (100-200 μ L) to form a small bleb under the skin.
 - Carefully withdraw the needle.
- Post-Injection Monitoring:
 - Monitor the mice regularly for tumor growth, body weight, and overall health.



• Tumors typically become palpable within 1-3 weeks.

Protocol 3: Drug Administration and Tumor Measurement

Materials:

- Prepared XCT790 working solution
- Sterile syringes (1 mL) and needles (27-30 gauge for IV, 25-27 gauge for IP)
- · Digital calipers
- Animal scale

Procedure:

- Animal Grouping:
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to control and treatment groups.
- Drug Administration:
 - Intraperitoneal (IP) Injection:
 - Restrain the mouse and locate the injection site in the lower right quadrant of the abdomen.
 - Insert the needle at a 30-45 degree angle and inject the **XCT790** solution.
 - Intravenous (IV) Injection (Tail Vein):
 - Warm the mouse's tail to dilate the veins.
 - Place the mouse in a restrainer.
 - Insert the needle into one of the lateral tail veins and slowly inject the solution.

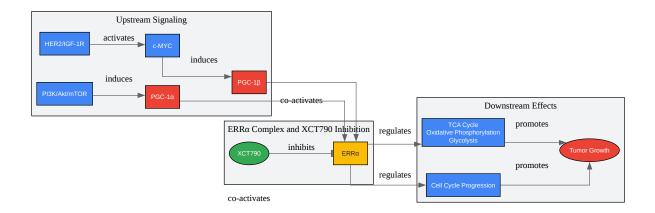


- Tumor and Body Weight Measurement:
 - Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
 - Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) /
 2.
 - Record the body weight of each mouse at the same frequency to monitor for toxicity.

Endpoint:

- Continue treatment and monitoring for the duration of the study.
- Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed, in accordance with institutional guidelines.

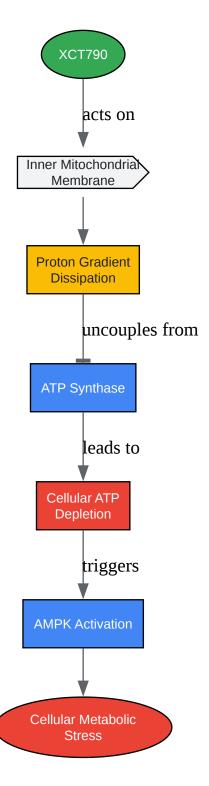
Visualizations





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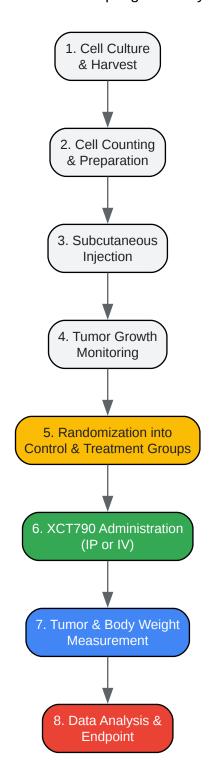
Caption: ERRa Signaling Pathway and XCT790 Inhibition.



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Caption: XCT790-Induced Mitochondrial Uncoupling Pathway.



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Caption: Experimental Workflow for **XCT790** in Xenograft Models.



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